Ethyl 2-(4-bromo-2-methoxy-6-{[(4-methylphenyl)imino]methyl}phenoxy)acetate
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Overview
Description
Ethyl 2-(4-bromo-2-methoxy-6-{[(4-methylphenyl)imino]methyl}phenoxy)acetate is an organic compound that belongs to the class of esters This compound is characterized by the presence of a bromo-substituted aromatic ring, a methoxy group, and an imino group attached to a phenoxyacetic acid ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-bromo-2-methoxy-6-{[(4-methylphenyl)imino]methyl}phenoxy)acetate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Methoxylation: The addition of a methoxy group to the aromatic ring.
Imination: The formation of an imino group by reacting with a suitable amine.
Esterification: The final step involves the esterification of the phenoxyacetic acid derivative with ethanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-bromo-2-methoxy-6-{[(4-methylphenyl)imino]methyl}phenoxy)acetate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles.
Oxidation and Reduction: The imino group can be reduced to an amine or oxidized to a nitro group.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Hydrolysis: Formation of phenoxyacetic acid derivatives.
Scientific Research Applications
Ethyl 2-(4-bromo-2-methoxy-6-{[(4-methylphenyl)imino]methyl}phenoxy)acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-bromo-2-methoxy-6-{[(4-methylphenyl)imino]methyl}phenoxy)acetate involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, while the bromo and methoxy groups can participate in various interactions, influencing the compound’s activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(4-bromo-2-methoxyphenoxy)acetate
- Ethyl 2-(4-methylphenoxy)acetate
- Ethyl 2-(4-bromo-2-methoxy-6-methylphenoxy)acetate
Uniqueness
Ethyl 2-(4-bromo-2-methoxy-6-{[(4-methylphenyl)imino]methyl}phenoxy)acetate is unique due to the presence of both a bromo and an imino group, which can significantly influence its reactivity and interactions compared to similar compounds. This makes it a valuable compound for specific synthetic and research applications.
Properties
IUPAC Name |
ethyl 2-[4-bromo-2-methoxy-6-[(4-methylphenyl)iminomethyl]phenoxy]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrNO4/c1-4-24-18(22)12-25-19-14(9-15(20)10-17(19)23-3)11-21-16-7-5-13(2)6-8-16/h5-11H,4,12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUVHKLTUPBVATC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1OC)Br)C=NC2=CC=C(C=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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